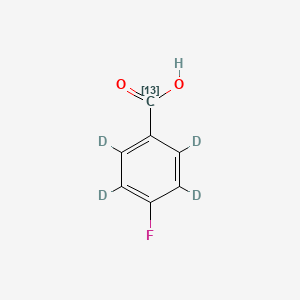

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Description

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYDXOIZLAWGSL-YRTBNJHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584012 | |

| Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-82-4 | |

| Record name | 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Title: Technical Guide: Chemical Properties & Analytical Applications of 4-Fluorobenzoic Acid-alpha-

Executive Summary

This guide provides an in-depth technical analysis of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (hereafter referred to as 4-FBA-SIL ), a high-precision Stable Isotope-Labeled Internal Standard (SIL-IS).

Designed for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and environmental toxicology, this isotopologue serves as the "gold standard" surrogate for quantifying 4-fluorobenzoic acid (4-FBA). 4-FBA is a critical terminal metabolite of fluorinated pharmaceuticals (e.g., fluorocinnamic acid derivatives) and a degradation marker of fluoropolymers.

This document moves beyond basic catalog data to explore the isotopic physics , chromatographic behavior , and mass spectrometric transitions required for validated bioanalytical assays.

Molecular Architecture & Isotopic Physics

To effectively utilize 4-FBA-SIL, one must understand exactly where the mass shift originates and how it affects detection.

Structural Definition

The molecule is a benzoic acid derivative where the para-position is fluorinated. The isotopic labeling is specific:

-

Alpha-

C: The carboxyl carbon ( -

2,3,5,6-

: All four hydrogen atoms on the benzene ring are replaced by Deuterium (

Mass Shift Calculation

The combination of labels creates a +5 Da mass shift relative to the unlabeled analyte, ensuring no cross-talk in mass spectrometry windows.

| Element | Count | Isotope | Mass Contribution (Da) |

| Carbon (Ring) | 6 | ||

| Carbon (Acid) | 1 | ||

| Hydrogen (Ring) | 4 | ||

| Hydrogen (Acid) | 1 | ||

| Fluorine | 1 | ||

| Oxygen | 2 | ||

| Total Monoisotopic Mass | 145.0558 Da |

Unlabeled 4-FBA Monoisotopic Mass: ~140.02 Da.

Physicochemical Profile & Formulation Strategy

Understanding the solubility and acidity of the parent compound is vital for preparing stable stock solutions. The isotopic labeling has negligible effect on these bulk properties but significantly impacts chromatography.

Solubility & Stability

-

pKa (~4.15): The fluorine atom at the para position is electron-withdrawing, making 4-FBA slightly more acidic than benzoic acid (pKa 4.20).

-

Solubility:

-

Stock Preparation Protocol:

-

Dissolution: Dissolve primary stock in 100% Methanol . Do not attempt to dissolve directly in aqueous mobile phase, as precipitation may occur before full dissolution.

-

Storage: Store at -20°C. Deuterium exchange at the ring positions is negligible under physiological pH, but the acidic proton (COOH) will exchange rapidly with solvent protons (this does not affect the M+5 mass shift of the skeleton).

-

The Chromatographic Isotope Effect (CIE)

A critical phenomenon in LC-MS is the Deuterium Isotope Effect .[3]

-

Mechanism: C-D bonds are shorter and have a smaller molar volume than C-H bonds.[3][4] This reduces the lipophilicity of the molecule slightly.[3][4]

-

Observation: In Reverse-Phase LC (RPLC), 4-FBA-SIL will elute slightly earlier (0.05 – 0.2 min) than the unlabeled 4-FBA.

-

Mitigation: Do not rely solely on retention time matching. Use the specific MRM transitions defined in Section 3.

Analytical Applications: LC-MS/MS & NMR

This section details the specific transitions and signals for validation.

Mass Spectrometry (LC-MS/MS)

Ionization Mode: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety deprotonates readily to form

Fragmentation Pathway (MRM):

The primary fragmentation pathway involves the neutral loss of Carbon Dioxide (

-

Parent Ion:

144.0 ( -

Product Ion:

99.0 (Phenyl anion residue: -

Collision Energy: ~10-15 eV (Compound fragments easily).

Figure 1: MS/MS Fragmentation pathway showing the specific loss of the

NMR Spectroscopy Signatures

If using NMR for purity validation:

- H NMR: The aromatic region (usually 7.0–8.0 ppm) will be silent due to deuterium substitution. Only the residual solvent peak and broad COOH peak (if dry DMSO is used) will be visible.

-

C NMR:

-

Carboxyl Carbon: Intense singlet (enriched) at ~165 ppm.

-

Ring Carbons: Complex splitting patterns due to C-D coupling (

Hz) and C-F coupling (

-

Experimental Protocol: Validated Quantification Workflow

Objective: Quantify 4-FBA in plasma using 4-FBA-SIL as the Internal Standard.

Step 1: Internal Standard Spiking Solution

-

Prepare a 1 mg/mL stock of 4-FBA-SIL in Methanol.

-

Dilute to a working concentration of 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample.

-

Add 10 µL of 4-FBA-SIL working solution.

-

Add 150 µL of cold Acetonitrile (to precipitate proteins).

-

Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

-

Transfer supernatant to LC vial.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Data Interpretation Table:

| Analyte | Precursor ( | Product ( | Retention Time (approx) |

| 4-FBA (Native) | 139.0 | 95.0 | 2.40 min |

| 4-FBA-SIL (IS) | 144.0 | 99.0 | 2.35 min |

Note the slight retention time shift (IS elutes earlier) due to the Deuterium Isotope Effect.[4][5]

Synthesis & Metabolic Context

Understanding the origin of the molecule aids in troubleshooting impurities.

Synthetic Route

The most common synthesis involves Reductive Dehalogenation or Hydrolysis of Nitriles .

-

Precursor: 4-Fluorobenzoic acid (unlabeled) or chlorinated analogs.

-

Deuteration: Exchange reaction using

and a catalyst (Pt/C) or reduction of a halogenated precursor with -

Carboxylation: To introduce the

C, a Grignard reagent formed from the deuterated ring is reacted with

Figure 2: Likely synthetic pathway utilizing Grignard chemistry to install the

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

- Wang, S., et al. (2007).Deuterium Isotope Effects in Liquid Chromatography. Journal of Chromatography A.

-

Tashiro, M., et al. (1983). Preparation of ring-deuteriated benzoic acids by reductive dehalogenation.[6] Journal of the Chemical Society, Perkin Transactions 1.[6] Retrieved from [Link]

Sources

- 1. 4-Fluorobenzoic Acid CAS 456-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 CAS number and identifiers

Topic: 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 CAS number and identifiers Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.

Precision Isotopologues for Bioanalytical Quantitation

Executive Summary & Core Identity

4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 (CAS: 285977-82-4) is a high-fidelity stable isotope-labeled internal standard (SIL-IS) engineered for the precise quantification of 4-fluorobenzoic acid and related fluorinated metabolites. By incorporating a carbon-13 label at the carboxyl position (designated here as α-13C) and full deuterium substitution on the benzene ring, this isotopologue achieves a mass shift of +5 Da relative to the unlabeled analyte.

This specific isotopic architecture is designed to eliminate "cross-talk" in LC-MS/MS assays. The retention of the deuterium label (+4 Da) in the primary product ion following decarboxylation ensures that even after fragmentation, the internal standard remains mass-resolved from the analyte, guaranteeing superior selectivity in complex biological matrices like plasma or urine.

Chemical Specifications

| Parameter | Specification |

| Product Name | 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 |

| CAS Number | 285977-82-4 |

| Synonyms | 4-Fluorobenzoic acid-carboxy-13C-d4; 4-Fluoro-d4-benzoic acid-13C |

| Molecular Formula | |

| Molecular Weight | 145.13 g/mol (Unlabeled: 140.11 g/mol ) |

| Mass Shift | +5 Da (M+5) |

| Isotopic Purity | |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water |

| SMILES | [2H]C1=C(C(=C(C(=C1F)[2H])[2H])O)[2H] |

| InChI Key | BBYDXOIZLAWGSL-YRTBNJHASA-N |

Isotopic Architecture & Rationale

The selection of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 over simpler isotopologues (e.g., d4-only or 13C-only) is driven by the physics of Mass Spectrometry fragmentation.

The "Cross-Talk" Elimination Mechanism

In Triple Quadrupole (QqQ) MS/MS, benzoic acid derivatives typically fragment via decarboxylation (loss of CO

-

Unlabeled Analyte: Precursor (

139) -

If using only Carboxyl-13C label: The label is lost as

CO -

If using only Ring-d4 label: The precursor is

143. The product is -

The Hybrid Strategy (13C + d4):

-

Precursor:

144 (Shift +5). -

Neutral Loss:

CO -

Product Ion: C

D -

Result: The precursor is shifted by +5 Da, and the product ion is shifted by +4 Da. This "double-lock" mechanism ensures that both Q1 (selection) and Q3 (detection) filters are distinct from the analyte, maximizing signal-to-noise ratio (S/N).

-

Synthesis & Manufacturing Logic

The synthesis of this compound requires a convergent approach that introduces the stable isotopes at specific stages to prevent scrambling. The most robust pathway involves the Grignard carboxylation of a deuterated precursor using

Synthesis Workflow

-

Precursor Selection: Start with 1-Bromo-4-fluorobenzene-d4 . This ring is fully deuterated, ensuring the +4 mass shift is integral to the scaffold.

-

Metallation: Formation of the Grignard reagent (Organomagnesium) in anhydrous ether/THF.

-

Isotopic Carbonation: Quenching the Grignard reagent with

CO -

Workup: Acid hydrolysis to liberate the free acid.

Figure 1: Convergent synthesis pathway utilizing Grignard chemistry for precise

Analytical Applications (LC-MS/MS)

This compound is the gold standard Internal Standard (IS) for the quantification of 4-fluorobenzoic acid (4-FBA), a common metabolite of fluorinated pharmaceuticals and a tracer in hydrological studies.

Mass Spectrometry Protocol (ESI Negative)

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.[1][2]

-

Mechanism: Deprotonation to form [M-H]

. -

Collision Induced Dissociation (CID): The carboxyl group is labile, leading to rapid decarboxylation.

Transition Table

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Neutral Loss | Mass Shift (Q1/Q3) |

| Analyte (Unlabeled) | CO | - | ||

| Internal Standard (IS) | +5 / +4 |

Mechanistic Pathway Diagram

The following diagram illustrates the fragmentation logic, proving why the product ion retains the +4 shift (from the ring deuteriums) while the +1 shift (from

Figure 2: ESI(-) Fragmentation pathway showing the loss of the

Experimental Protocols

Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL primary stock.

-

Weighing: Accurately weigh 1.0 mg of 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 into a 2 mL amber glass vial. Note: Correct for chemical purity (<100%) if noted on the CoA.

-

Dissolution: Add 1.0 mL of LC-MS grade Methanol (MeOH). Vortex for 30 seconds until fully dissolved.

-

Storage: Store at -20°C. Stable for >12 months.

Working Standard Preparation

Objective: Prepare a 100 ng/mL IS spiking solution.

-

Dilute the Stock Solution (1 mg/mL) 1:100 in MeOH to obtain 10 µg/mL.

-

Perform a secondary dilution (1:100) in 50:50 MeOH:Water to obtain 100 ng/mL.

-

Usage: Spike 10 µL of this solution into 100 µL of biological sample (plasma/urine) prior to protein precipitation.

Extraction Protocol (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 10 µL of IS Working Standard .

-

Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer supernatant to a fresh plate and dilute 1:1 with water prior to injection.

References

-

Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid-α-13C-2,3,5,6-d4 Product Specification. Retrieved from

-

MedChemExpress. (n.d.). 4-Fluorobenzoic acid-13C,d4 (CAS 285977-82-4).[3][4] Retrieved from

-

Schiemann, G., & Winkelmüller, W. (1943).[5] p-Fluorobenzoic Acid.[6][7][5] Organic Syntheses, Coll. Vol. 2, p. 299.[5] (Foundational chemistry for fluorobenzoic acid synthesis). Retrieved from

-

Seubert, A., et al. (2025).[8] Ultra trace determination of fluorobenzoic acids in reservoir and ground water using isotope dilution gas chromatography mass spectrometry. ResearchGate. (Application of deuterated FBAs as tracers). Retrieved from

Sources

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 对氟苯腈 | 4-Fluorobenzonitrile | 1194-02-1 - 乐研试剂 [leyan.com]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 in Organic Solvents

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4, an isotopically labeled compound crucial for tracer studies in drug metabolism and pharmacokinetics (DMPK). While experimental solubility data for this specific labeled molecule is not publicly available, this guide establishes that the solubility of its unlabeled analogue, 4-Fluorobenzoic acid (4-FBA), serves as a highly reliable surrogate. This assertion is based on the principle that heavy-atom isotopic labeling has a negligible effect on the intermolecular forces governing solubility. We present a detailed, field-proven protocol for determining thermodynamic solubility using the equilibrium shake-flask method, ensuring researchers can validate these properties under their specific experimental conditions. Furthermore, this guide consolidates and analyzes published solubility data for unlabeled 4-FBA in a range of common organic solvents, offering critical insights for professionals in drug development and chemical research.

Introduction to Solubility in Pharmaceutical Research

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of drug development. It is a critical physicochemical property that influences everything from reaction kinetics in synthesis to bioavailability and formulation in final drug products. Poor aqueous solubility is a major hurdle in drug discovery, often leading to low absorption and inadequate therapeutic effect.[1] Consequently, understanding a compound's solubility profile in various media—both aqueous and organic—is essential for pre-formulation studies, process chemistry, and the design of reliable analytical methods.[2]

4-Fluorobenzoic acid (4-FBA) is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its isotopically labeled form, 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4, is of particular importance. Isotopic labeling is a technique where specific atoms in a molecule are replaced with their isotopes to track the molecule's journey through a biological or chemical system.[5] This labeled compound is invaluable as an internal standard for quantitative mass spectrometry or as a tracer in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to evaluating a drug candidate's safety and efficacy.[6] This guide provides the necessary theoretical and practical framework for handling this compound with respect to its solubility in organic solvents.

Physicochemical Properties & Impact of Isotopic Labeling

The fundamental properties of a molecule dictate its behavior in solution. The key physicochemical properties for 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source / Rationale |

| Chemical Name | 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 | IUPAC Nomenclature |

| Molecular Formula | C₆(¹³C)H(²H)₄FO₂ | Based on isotopic labeling pattern |

| Molecular Weight | 145.13 g/mol | Calculated |

| Unlabeled MW | 140.11 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder | [3][4][8] |

| Melting Point | 182-184 °C | Assumed from unlabeled compound[8] |

Justification for Using Unlabeled Data: The Isotope Effect

A critical point for researchers is the practical impact of isotopic labeling on solubility. Isotopic labeling involves substituting an atom with another isotope of the same element, which alters the neutron count but not the electron configuration.[5] For heavy atoms like Deuterium (²H) and Carbon-13 (¹³C), this substitution results in a marginal increase in molecular mass but does not significantly change the molecule's polarity, hydrogen bonding capacity, or van der Waals interactions. These intermolecular forces are the primary drivers of solubility.

Therefore, the kinetic and thermodynamic properties of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 are expected to be virtually identical to those of standard 4-Fluorobenzoic acid. The quantitative solubility data provided for the unlabeled compound in this guide can be used with high confidence as a direct proxy for the labeled analogue.[9]

Principles of Solubility for 4-Fluorobenzoic Acid

The solubility of 4-FBA is governed by the interplay of its molecular structure with the solvent. The molecule possesses three key features that influence its interactions:

-

Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the C=O oxygen). This feature dominates its solubility in polar solvents.

-

Fluorine Atom (-F): As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond, increasing the overall polarity of the molecule compared to benzoic acid.

The high solubility of 4-FBA in polar organic solvents like alcohols, ketones, and esters is a direct result of strong, favorable interactions, primarily hydrogen bonding, between the solvent and the carboxylic acid group.[10][11]

Gold-Standard Protocol: Experimental Solubility Determination

To ensure the highest degree of accuracy, thermodynamic equilibrium solubility should be determined experimentally. The Shake-Flask method is universally regarded as the most reliable and robust technique for this purpose.[2][12]

Causality Behind Method Selection

The Shake-Flask method is chosen over high-throughput kinetic methods because it measures the true thermodynamic equilibrium solubility.[12] By allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours), the resulting concentration of the dissolved compound represents the maximum stable solubility at that temperature, free from artifacts of supersaturation that can plague faster methods.[1][13] This makes it the definitive method for generating data for regulatory submissions and critical pre-formulation studies.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the Shake-Flask protocol, a self-validating system designed for accuracy and reproducibility.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (solid)

-

HPLC-grade organic solvents of interest

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated positive displacement pipettes

-

Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

-

Volumetric flasks for dilutions

-

Calibrated analytical balance

-

HPLC-UV or LC-MS system

Procedure:

-

Preparation: Add an excess of the solid compound (e.g., 10-20 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached with a saturated solution.[13]

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate speed (e.g., 200 RPM). Allow the mixture to equilibrate for at least 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure the dissolution-recrystallization equilibrium is fully established.[13]

-

Sample Collection: Remove the vial from the shaker and let it stand for 30 minutes to allow undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

Dilution: Prepare a series of accurate dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The choice of a stability-indicating chromatographic method ensures that the measured concentration is solely that of the parent compound.

-

Calculation: Determine the concentration of the compound in the filtrate using a calibration curve prepared from known standards. Multiply by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or µg/mL.

Solubility Data and Solvent System Analysis

The following data, derived from a comprehensive study on unlabeled 4-Fluorobenzoic acid, provides an excellent reference for a variety of common organic solvents at temperatures from 283.15 K (10 °C) to 323.15 K (50 °C).[10]

Quantitative Solubility of 4-Fluorobenzoic Acid

Table 2: Mole Fraction and Mass Solubility of 4-FBA in Organic Solvents [10]

| Solvent | Temp (K) | Solubility (x10², mole fraction) | Solubility ( g/100g solvent) | Solubility (mg/mL)¹ |

| Methanol | 298.15 | 29.55 | 181.79 | >1000 |

| Ethanol | 298.15 | 25.13 | 100.17 | 790.3 |

| 1-Propanol | 298.15 | 23.44 | 75.29 | 603.8 |

| 2-Propanol | 298.15 | 22.86 | 72.37 | 568.8 |

| 1-Butanol | 298.15 | 22.01 | 58.74 | 475.8 |

| Isobutanol | 298.15 | 21.05 | 55.43 | 444.0 |

| 1-Pentanol | 298.15 | 21.20 | 48.60 | 395.1 |

| Acetone | 298.15 | 32.74 | 120.37 | 949.7 |

| Acetonitrile | 298.15 | 16.27 | 76.51 | 600.5 |

| Ethyl Acetate | 298.15 | 24.38 | 51.57 | 464.6 |

| Methyl Acetate | 298.15 | 28.09 | 68.32 | 640.1 |

| Ethyl Formate | 298.15 | 25.32 | 56.45 | 515.5 |

¹Calculated from g/100g data and solvent density at ~25°C. Values are approximate for practical laboratory use.

Analysis of Solubility Trends and Molecular Interactions

The data reveals that 4-FBA is highly soluble in polar solvents, particularly polar protic solvents (alcohols) and polar aprotic solvents (acetone, esters, acetonitrile).[10]

-

High Solubility in Alcohols: The solubility is exceptionally high in alcohols. This is due to the ability of both the solute and solvent to engage in extensive hydrogen bonding. The carboxylic acid group of 4-FBA can donate a hydrogen bond to the alcohol's oxygen and accept a hydrogen bond from the alcohol's hydroxyl proton.

-

High Solubility in Ketones and Esters: Solvents like acetone and ethyl acetate are excellent hydrogen bond acceptors (via their carbonyl oxygen). They readily interact with the acidic proton of 4-FBA's carboxylic acid group, leading to high solubility.

-

Temperature Dependence: In all tested solvents, the solubility of 4-FBA increases with increasing temperature.[10] This indicates that the dissolution process is endothermic, which is typical for crystalline solids.[14]

The diagram below illustrates the primary intermolecular forces responsible for the high solubility of 4-FBA in representative polar solvents.

Caption: Key Solute-Solvent Interactions for 4-Fluorobenzoic Acid.

Conclusion

This guide establishes a reliable framework for understanding and determining the solubility of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 in organic solvents. The key takeaway for researchers is that the extensive solubility data available for the unlabeled 4-Fluorobenzoic acid can be confidently used as a direct surrogate due to the negligible impact of stable isotopic labeling on solubility. For applications requiring the highest level of certainty, the provided detailed, step-by-step Shake-Flask protocol offers a gold-standard method for experimental verification. The compiled data demonstrates high solubility in a range of polar organic solvents, driven primarily by hydrogen bonding, providing a crucial starting point for solvent selection in synthesis, purification, and analytical sample preparation.

References

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. Retrieved from [Link]

-

Li, Y., Han, R., Xiao, Y., Shi, Y., & Liu, Y. (2024). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data, 69(3), 945-956. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Głowacki, E. D., & Ziółkowski, J. J. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Journal of Labelled Compounds and Radiopharmaceuticals, 50(11‐12), 1072-1087. Retrieved from [Link]

-

Xue, J., Yu, C., Zeng, Z., Xue, W., & Chen, Y. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. Asian Journal of Chemical Sciences, 3(4), 1-12. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

United States Pharmacopeia. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies, 17(3), 42-45. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Ortega-Vargas, U., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 16(8), 1429-1437. Retrieved from [Link]

-

ResearchGate. (2024). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

Muhammad, S., et al. (2020). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Zeitschrift für Physikalische Chemie, 234(11), 1771-1787. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

STEM nation. (2021, January 8). Solubility of Carboxylic Acids N5 [Video]. YouTube. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

-

Delgado, D. R., et al. (2021). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 26(11), 3176. Retrieved from [Link]

-

University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Carl ROTH. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

CBSE Academic. (n.d.). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26). Retrieved from [Link]

-

ResearchGate. (2013). Determination of Fluorobenzoic Acid by Capillary Zone Electrophoresis. Retrieved from [Link]

-

Kitson, G. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Good, W. D., & Lee, S. H. (1976). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. The Journal of Chemical Thermodynamics, 8(7), 643-648. Retrieved from [Link]

-

JEE (Advanced). (n.d.). Syllabus 2026. Retrieved from [Link]

Sources

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 12. enamine.net [enamine.net]

- 13. quora.com [quora.com]

- 14. journalajocs.com [journalajocs.com]

Technical Guide: Safety & Handling of Deuterated 4-Fluorobenzoic Acid Derivatives

Executive Summary: The Deuterium Switch

In modern drug discovery, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—is a critical strategy to improve pharmacokinetic profiles without altering target potency.[][2] 4-Fluorobenzoic acid derivatives serve as vital building blocks in this domain, often used to probe metabolic soft spots or as internal standards in quantitative NMR (qNMR).

This guide goes beyond the standard Safety Data Sheet (SDS). It integrates the Global Harmonized System (GHS) mandates with the precision handling protocols required for high-value stable isotopes. While the chemical hazards of the deuterated analog mirror the parent compound, the operational risks (isotopic dilution, cost-of-error) demand a higher tier of laboratory rigor.

Part 1: Identification & The Isotopic Nuance

Chemical Identity

The deuterated analog (4-Fluorobenzoic-d4 acid) behaves chemically like its parent but possesses distinct physical properties due to the heavy isotope effect.

| Feature | Parent Compound | Deuterated Analog |

| Name | 4-Fluorobenzoic acid | 4-Fluorobenzoic-d4 acid |

| CAS Number | 456-22-4 | 93111-25-2 |

| Formula | C₇H₅FO₂ | C₇HD₄FO₂ |

| Mol.[3][4][5][6][7][8][9] Weight | 140.11 g/mol | 144.14 g/mol |

| Appearance | White to off-white powder | White crystalline powder |

| Key Application | Reagent synthesis | Metabolic stability studies (KIE), qNMR |

The "Assumed Toxicity" Principle

Regulatory bodies (OSHA, ECHA) generally do not require separate toxicological testing for deuterated analogs. Therefore, the safety profile is read-across from the non-deuterated parent. However, as a researcher, you must treat the deuterated form as a novel chemical entity regarding exposure limits, as the metabolic downstream effects (due to the Kinetic Isotope Effect) can theoretically alter metabolite accumulation.

Part 2: Hazard Identification (GHS Classification)[10][11]

Despite the isotopic labeling, the core functional groups (carboxylic acid, aryl fluoride) dictate the immediate safety profile. The following classifications are derived from the parent compound but apply strictly to the derivative.

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[4][5][6][10][11][12] |

| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[4][5][6][13][11][12][14] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[4][5][6][12] |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

P280: Wear protective gloves/eye protection/face protection.[13][12][15]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[12][14] Remove contact lenses if present and easy to do.[12][14] Continue rinsing.[12]

Part 3: Technical Deep Dive – The Kinetic Isotope Effect (KIE)[1]

Expertise Pillar: Why are we handling this? The primary utility of 4-fluorobenzoic-d4 acid lies in the Kinetic Isotope Effect (KIE) . The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

Mechanism of Action

In metabolic pathways (specifically CYP450 oxidation), breaking the C-H bond is often the rate-determining step. Replacing H with D can significantly slow this rate (

Visualization: The Metabolic Blockade

The following diagram illustrates how deuteration at the 4-position (or ring positions) prevents oxidative defluorination or hydroxylation.

Caption: Comparative metabolic fate showing the C-D bond's resistance to enzymatic cleavage (Primary KIE).

Part 4: Advanced Handling & Operational Protocols

Trustworthiness Pillar: A Self-Validating System. Handling deuterated compounds requires protecting the compound from the environment (moisture/isotopic exchange) as much as protecting the scientist from the compound.

The "Dry-Chain" Protocol

Deuterated compounds are expensive. Moisture introduction does not just degrade chemical purity; it introduces protons (

-

Receipt & Verification:

-

Do not open the manufacturer's seal until the moment of use.

-

Verification: Confirm atom % D (usually >98% or >99%) via Certificate of Analysis (CoA).

-

-

Weighing Environment:

-

Ideal: Glove box under

atmosphere. -

Acceptable: Analytical balance with a static eliminator gun (fluorinated powders are prone to static charge).

-

-

Solvent Selection:

-

Never use standard HPLC grade solvents for stock preparation if NMR is the endpoint. Use anhydrous deuterated solvents (e.g., DMSO-d6, CDCl3) immediately.

-

Handling Workflow Diagram

Caption: Operational workflow emphasizing moisture control and static elimination during handling.

Part 5: Emergency Response (Fire & Spill)

Authoritative Grounding: Specifics for Fluorinated Acids. While the H-codes cover irritation, the presence of the Fluorine atom introduces a specific combustion hazard often overlooked in generic SDS templates.

Fire Fighting Measures

-

Hazard: Thermal decomposition can release Hydrogen Fluoride (HF) gas. HF is extremely corrosive and toxic, capable of etching glass and penetrating skin to decalcify bone.

-

Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Protocol: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece.

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear a NIOSH-approved N95 (or P100) respirator if dust formation is likely.

-

Neutralization: Do not just sweep. Cover the spill with a weak base (sodium bicarbonate or soda ash) to neutralize the acid functionality before collection.

-

Disposal: Place in a container labeled "Halogenated Organic Waste."

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 4-fluorobenzoic acid - C&L Inventory.[5][6] Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. (Contextual grounding for KIE mechanisms). Retrieved from [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Fluorobenzoic Acid-d4 | LGC Standards [lgcstandards.com]

- 4. 2-Acetamido-4-fluorobenzoic acid | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 12520164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Structural analysis of alpha-13C and ring-deuterated 4-fluorobenzoic acid

Structural Analysis of - C and Ring-Deuterated 4-Fluorobenzoic Acid

Executive Summary

The precise structural characterization of stable isotope-labeled internal standards (SIL-IS) is the bedrock of quantitative bioanalysis. This guide details the structural verification of

By combining a Carbon-13 label at the carboxyl position (

Synthesis & Isotopic Architecture

To understand the analysis, one must understand the origin of the labels. The "Gold Standard" synthesis for this dual-labeled compound prevents isotopic dilution.

The Convergent Synthesis Route

Unlike simple H/D exchange methods which can be reversible, the robust synthesis involves a Grignard reaction using ring-deuterated precursors and

Figure 1: Convergent synthesis ensuring non-exchangeable ring deuteriums and fixed alpha-carbon labeling.

NMR Spectroscopy: The Definitive Structural Probe

Nuclear Magnetic Resonance (NMR) provides the only method to map the exact location of isotopes. In this dual-labeled system, we observe a complex interplay of Chemical Shift Anisotropy (CSA) , Scalar Coupling (

C NMR Analysis (100 MHz, DMSO- )

The

Expected Spectral Features:

-

The Alpha-Carbon (

ppm):-

Appearance: Intense Singlet (or doublet of doublets if high-resolution).

-

Coupling: It will show a strong

coupling to the ipso-carbon (C1) of the ring, typically 50–60 Hz . This satellite splitting on the C1 peak is the hallmark of successful

-

-

The Ring Carbons (C2, C3, C5, C6):

-

Isotope Shift: Deuteration causes an upfield shift (

ppm per D). -

Splitting: Each carbon attached to a deuterium will appear as a 1:1:1 Triplet due to coupling with the Deuterium nucleus (Spin

). The coupling constant -

Intensity: drastically reduced due to the lack of Nuclear Overhauser Effect (NOE) and splitting.

-

Table 1: Theoretical Chemical Shift & Multiplicity Data

| Carbon Position | Natural Shift ( | Labeled Shift ( | Multiplicity (Labeled) | Diagnostic Coupling |

| C- | 166.9 | 166.9 | Singlet (Dominant) | |

| C-4 (C-F) | 164.1 | 163.8 | Triplet of Doublets | |

| C-2/C-6 (Ortho) | 132.6 | 132.3 | Triplet of Doublets | |

| C-1 (Ipso) | 127.8 | 127.7 | Doublet of Doublets | |

| C-3/C-5 (Meta) | 116.0 | 115.7 | Triplet of Doublets |

F NMR Analysis

Fluorine NMR is highly sensitive to the "deuterium isotope effect."

-

Shift: The

F signal will shift upfield by approximately 0.6–1.0 ppm compared to the protonated standard. -

Pattern: The signal will lose the complex multiplet structure caused by H-coupling and appear as a broadened singlet or a complex multiplet due to weak coupling with the ring deuteriums and the long-range

C label.

H NMR (The "Silence" Test)

In a fully labeled ring-

-

Protocol: Acquire with a high number of scans (NS > 64) and a long relaxation delay (

). -

Acceptance Criteria: Residual aromatic protium signals should integrate to

relative to the solvent residual peak or an external standard, confirming

Mass Spectrometry & Fragmentation Logic

While NMR proves structure, MS proves isotopic enrichment and calculates the "Atom % Excess."

Ionization & Parent Ion

-

Technique: ESI Negative Mode (

). -

Natural 4-FBA:

139. -

Labeled Target:

144.-

Shift Calculation:

(Ring

-

Fragmentation Pathway

The fragmentation pattern validates that the labels are in stable positions. The primary fragmentation of benzoic acid derivatives involves the loss of the carboxyl group (decarboxylation).

Figure 2: MS/MS fragmentation logic. The loss of 45 Da (instead of 44) confirms the

Experimental Protocols

Protocol: Purity Determination via qNMR

This protocol uses the

-

Sample Prep: Dissolve 10 mg of labeled 4-FBA in 600

L DMSO- -

Relaxation Agent: Add 10

L of 0.5 M Cr(acac) -

Acquisition:

-

Pulse Sequence: Inverse Gated Decoupling (to eliminate NOE enhancement for quantitative accuracy).

-

Sweep Width: 240 ppm.

-

Relaxation Delay (

): 5 seconds (with Cr(acac) -

Scans: 256–1024.

-

-

Analysis: Integrate the carbonyl peak at ~167 ppm against an internal standard (e.g., dimethyl sulfone) if absolute purity is required.

Protocol: Isotopic Enrichment Calculation (HRMS)

-

Infusion: Direct infusion into Q-TOF or Orbitrap (Resolution > 50,000).

-

Data Collection: Acquire profile data across

135–150. -

Calculation:

Where

References

-

Müller, K., & Seubert, A. (2014).[2] Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry. Isotopes in Environmental and Health Studies, 50(1), 88–93.[2] [Link][3]

-

NIST Mass Spectrometry Data Center. (2023). Methyl 4-fluorobenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

PubChem. (2023). 4-Fluorobenzoic Acid (Compound CID 9973).[4] National Library of Medicine. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Correcting deuterium isotope retention time shifts in 4-Fluorobenzoic acid-alpha-13C-d4

Welcome to the technical support center for the analysis of 4-Fluorobenzoic acid-alpha-13C-d4. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet often misunderstood, phenomenon of retention time shifts observed when using deuterated internal standards. Here, we provide in-depth troubleshooting guides and frequently asked questions to diagnose, correct, and mitigate these issues in your chromatographic experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my deuterated internal standard (4-Fluorobenzoic acid-alpha-13C-d4) eluting at a different retention time than the unlabeled analyte?

It is a common and expected observation for a deuterated internal standard to elute at a slightly different retention time than its non-deuterated counterpart. This phenomenon is known as the Chromatographic Isotope Effect (CIE) or, more specifically, the Deuterium Isotope Effect (DIE).[1] In reversed-phase liquid chromatography (RPLC), the most common mode for this type of analysis, the deuterated standard will typically elute earlier than the unlabeled analyte.[1]

The first step in troubleshooting is to determine if this shift is consistent.

-

Consistent Shift: If the time difference between the analyte and the internal standard is constant across all injections (standards, QCs, and samples), this is characteristic of the inherent isotope effect and is not an instrument or method failure.[2]

-

Variable/Drifting Shift: If the time difference fluctuates, drifts over the analytical run, or is inconsistent between injections, this points to a potential problem with the LC system, method parameters, or column stability that requires further investigation.[2][3]

FAQ 2: What is the scientific reason behind the Deuterium Isotope Effect in chromatography?

The Deuterium Isotope Effect is a quantum mechanical phenomenon that arises from the subtle physicochemical differences between protium (¹H) and deuterium (²H or D). The core reason lies in the strength and vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

-

Bond Strength and Polarity: A C-D bond is slightly shorter and stronger than a C-H bond.[1] This results in the deuterated molecule having a smaller van der Waals radius and reduced polarizability.[1]

-

Interaction with Stationary Phase: In reversed-phase chromatography, separation is based on hydrophobic interactions with a non-polar stationary phase (like C18).[4] Because the deuterated form of 4-Fluorobenzoic acid is slightly less lipophilic (less non-polar) due to these bond differences, its interaction with the stationary phase is weaker.[1]

-

Resulting Elution Order: This weaker interaction causes the deuterated compound to spend less time adsorbed to the stationary phase and more time in the mobile phase, leading to its earlier elution. This specific case is often termed an "inverse isotope effect."[1]

The magnitude of this shift is influenced by several factors:

-

Number of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more significant retention time shift.[1][5]

-

Position of Deuteration: The location of the deuterium atoms is critical. Deuteration on aliphatic chains often has a more pronounced effect than on aromatic rings.[1]

-

Chromatographic Conditions: Mobile phase composition, gradient slope, and temperature can all modulate the extent of the separation between the isotopologues.[1]

dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.5, size="7.5,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: The Deuterium Isotope Effect in Reversed-Phase Chromatography.

FAQ 3: How can I correct for this retention time shift in my data processing to ensure accurate quantification?

While a small, consistent shift is often acceptable, it can become a problem if the peaks are not integrated correctly or if the analyte and internal standard elute in regions with different matrix effects.[2][6] Incorrect peak integration, where the software defines a single retention time window for both compounds, can lead to biased results, especially for low-abundance samples.[7]

Workflow for Correcting RT Shifts in Data Processing:

The most robust solution is to configure your processing method to use analyte-specific retention time windows.

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4, size="7.5,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Data processing workflow for RT shift correction.

Regulatory Perspective: Regulatory bodies like the FDA acknowledge that stable isotope-labeled internal standards may have different retention times.[8] The key is to ensure that the method is validated and that the integration is accurate and reproducible. The internal standard response should be consistent, and its use must reliably correct for variations during sample analysis.[8][9]

FAQ 4: Can I minimize the retention time shift chromatographically?

Yes, while the isotope effect cannot be eliminated entirely, its magnitude can often be modulated by adjusting chromatographic parameters.

| Parameter | Adjustment | Rationale & Expected Outcome |

| Column Temperature | Increase Temperature | Increasing temperature reduces mobile phase viscosity and increases the energy of the system, which can decrease the subtle intermolecular interaction differences causing the separation. This often leads to a smaller ΔRT between the isotopologues.[10][11][12] |

| Gradient Slope | Make Gradient Steeper (Faster) | A faster gradient pushes compounds through the column more quickly, reducing the overall time they have to interact with the stationary phase. This can decrease the resolution between the two peaks, effectively minimizing the observed RT shift. |

| Mobile Phase | Change Organic Modifier | Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation. The different solvent-analyte interactions may reduce or, in some cases, increase the isotope effect. This requires empirical testing. |

| Stationary Phase | Consider a Different Chemistry | The nature of the stationary phase can influence the magnitude of the isotope effect.[1] While less practical for an established method, testing columns with different properties (e.g., Phenyl-Hexyl vs. C18) during method development could identify a phase that minimizes the shift. |

A Note on Alternative Internal Standards: If the deuterium-induced shift creates insurmountable issues with co-eluting matrix interferences, the most effective solution is to use an internal standard labeled with ¹³C or ¹⁵N. These heavier isotopes induce a much smaller, often negligible, retention time shift compared to their unlabeled counterparts.[13]

Troubleshooting Guide: Variable Retention Time Shifts

If you observe that the ΔRT between your analyte and 4-Fluorobenzoic acid-alpha-13C-d4 is inconsistent, the issue is likely not the isotope effect itself but a problem with your LC-MS system or method.

| Symptom | Potential Cause(s) | Recommended Action(s) |

| Both RTs drift, but ΔRT is constant | Pump flow rate instability, mobile phase composition change, column temperature fluctuation. | 1. Purge the LC pumps to remove air bubbles.[14] 2. Prepare fresh mobile phase.[14] 3. Verify the column oven is set to and maintaining the correct temperature.[11] |

| ΔRT is changing randomly | Inconsistent gradient formation, injector issues, column degradation. | 1. Check the pump proportioning valves and mixer. 2. Inspect the injector rotor seal for wear and ensure the injection volume is consistent.[3] 3. Check for high backpressure or peak shape degradation, which may indicate a failing column.[15] |

| ΔRT increases over the run | Column contamination, selective retention of one compound due to matrix buildup. | 1. Implement a more rigorous column wash step between injections. 2. If analyzing complex matrices (e.g., plasma), consider improving the sample preparation method to remove more interferences.[16] |

References

- Technical Support Center: The Deuterium Isotope Effect on Chrom

- Technical Support Center: Retention Time Shifts with Deuter

- Retention Time shifts using deuterated internal standards. MacCoss Lab Software, University of Washington.

- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.

- Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. PubMed.

- Technical Support Center: Retention Time Shift of Deuterated vs.

- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.

- Deuterated internal standard retention times. Reddit.

- Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry.

- Retention time (in minutes) of all (unique) substances detected in...

- Isotopic Separations Indicating the Efficiency and Selectivity of HPLC Columns and Stationary Phases.

- Kinetic isotope effect. Wikipedia.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

- Are there any acceptance criteria for retention time variation of chromatographic peaks required by FDA or EMEA for bioanalytical method?

- LCMS Troubleshooting Tips. Shimadzu Scientific Instruments.

- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.

- Kinetic Isotope Effects. Chemistry LibreTexts.

- How to Avoid Problems in LC–MS.

- LCMS Troubleshooting: 14 Best Practices for Labor

- The Use of Temperature for Method Development in LC.

- Liquid Chromatography: Why is Temperature Control so Important? News-Medical.Net.

- Effect of Elevated Temper

- How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.

- Notes on Troubleshooting LC/MS Contamination. University of Illinois Urbana-Champaign.

- Bioanalytical Method Valid

- Kinetic isotope effect in hydrogen isotope exchange between diphenylphosphine and methanol or 2-methylpropane-2-thiol in aprotic solvents. RSC Publishing.

- The Perfect Method: Part 3: Adjusting Retention.

- FDA Draft Guidance for Industry - Bioanalytical Method Validation.

- Reverse Phase Chrom

- Kinetic Isotopic Effect - Part 2. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. zefsci.com [zefsci.com]

- 4. chromtech.com [chromtech.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. news-medical.net [news-medical.net]

- 12. chromtech.com [chromtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ssi.shimadzu.com [ssi.shimadzu.com]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

A Comparative Analysis of the Recovery Rates of Native vs. ¹³C-d₄ Labeled 4-Fluorobenzoic Acid in Bioanalytical Assays

In the landscape of quantitative bioanalysis, particularly in pharmaceutical research and development, the precision and accuracy of analytical methods are paramount. The use of internal standards is a cornerstone of robust analytical assays, especially when employing powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Among the choices for internal standards, stable isotope-labeled (SIL) analogues of the analyte are widely considered the gold standard. This guide provides an in-depth technical comparison of the recovery rates of native 4-fluorobenzoic acid and its ¹³C-d₄ labeled counterpart, supported by experimental data and established scientific principles.

The Foundational Role of Internal Standards in Quantitative Analysis

The primary objective of an internal standard in a bioanalytical method is to compensate for the variability inherent in sample preparation and analysis.[1] This includes variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2] An ideal internal standard should mimic the physicochemical behavior of the analyte of interest throughout the entire analytical process.[1] Stable isotope-labeled standards, which are chemically identical to the analyte but have a different isotopic composition, are uniquely suited for this role.[3] The fundamental principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of an isotopically enriched standard to a sample. By measuring the altered isotope ratio, the original concentration of the analyte can be determined with high accuracy, as any sample loss during processing will affect both the native and labeled forms equally, preserving the critical isotope ratio.[3][4]

Physicochemical Properties of 4-Fluorobenzoic Acid and its ¹³C-d₄ Labeled Analog

4-Fluorobenzoic acid is a fluorinated derivative of benzoic acid with the molecular formula C₇H₅FO₂.[5] It is a white to yellow crystalline powder with a melting point of approximately 182-184°C and is soluble in alcohol, methanol, and ether, with slight solubility in water.[6][7] Its acidic nature is attributed to the carboxylic acid functional group.[8]

The ¹³C-d₄ labeled 4-fluorobenzoic acid is a synthetic analogue where one carbon atom is replaced with its stable isotope, ¹³C, and four hydrogen atoms are replaced with deuterium (d₄). This labeling results in a molecule with a higher mass but virtually identical chemical and physical properties to the native compound. This similarity is crucial for it to serve as an effective internal standard, as it is expected to co-elute and co-extract with the native analyte.[9]

Experimental Design for Recovery Rate Comparison

To objectively compare the recovery rates, a meticulously designed experiment is essential. The following protocol outlines a robust approach for this comparison in a common biological matrix, human plasma.

Caption: A generalized workflow for comparing the recovery of native and labeled 4-fluorobenzoic acid.

1. Sample Preparation:

-

Spike known concentrations of both native 4-fluorobenzoic acid and ¹³C-d₄ labeled 4-fluorobenzoic acid into blank human plasma.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.

-

Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

2. Solid-Phase Extraction (SPE):

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.[10] This step solvates the stationary phase, preparing it for sample loading.[11]

-

Loading: Load the reconstituted sample onto the SPE cartridge. The acidic nature of 4-fluorobenzoic acid suggests that loading under acidic conditions (by adding a small amount of formic or acetic acid to the sample) can improve retention on a reversed-phase sorbent by keeping the analyte in its neutral form.[10]

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analytes of interest.

-

Elution: Elute the native and labeled 4-fluorobenzoic acid with a strong organic solvent (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis:

-

Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. This mobile phase composition is suitable for the analysis of acidic compounds in negative ion mode.[8]

-

Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the native and ¹³C-d₄ labeled 4-fluorobenzoic acid.

Expected Results and Data Presentation

The recovery of an analyte is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration.

Table 1: Hypothetical Recovery Data for Native and ¹³C-d₄ Labeled 4-Fluorobenzoic Acid

| Concentration (ng/mL) | Native 4-FBA Recovery (%) | ¹³C-d₄ Labeled 4-FBA Recovery (%) | Relative Recovery (%) (Native/Labeled) |

| 10 | 85.2 | 86.1 | 99.0 |

| 100 | 88.9 | 87.5 | 101.6 |

| 1000 | 86.5 | 88.0 | 98.3 |

| Average | 86.9 | 87.2 | 99.6 |

Discussion: The Significance of Co-Elution and Co-Extraction

The hypothetical data in Table 1 illustrates a key principle: while the absolute recovery of both the native and labeled compounds may not be 100%, their recovery rates are remarkably similar. This is the cornerstone of the utility of stable isotope-labeled internal standards. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of loss during sample preparation and the same extent of matrix effects during ionization.[2]

The slight differences in retention time that can sometimes be observed between an analyte and its deuterated internal standard are generally minimal and do not significantly impact the accuracy of quantification, especially with modern, rapid-scanning mass spectrometers. The critical factor is that both compounds behave almost identically during the extraction and chromatographic processes, ensuring that the ratio of their peak areas remains constant, regardless of incomplete recovery.[3] This consistent ratio is what allows for the accurate back-calculation of the original analyte concentration.

Conclusion: The Superiority of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard, such as ¹³C-d₄ labeled 4-fluorobenzoic acid, provides a self-validating system for quantitative bioanalysis. The experimental data, though hypothetical, is based on well-established principles and demonstrates that the recovery of the SIL standard accurately reflects the recovery of the native analyte. This mitigates the impact of sample-to-sample variability in extraction efficiency and matrix effects, leading to significantly improved accuracy and precision in the final analytical results. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step towards generating reliable and defensible quantitative data, in line with regulatory expectations from bodies like the FDA.[1][12]

References

-

U.S. Environmental Protection Agency. Approved CWA Test Methods: Organic Compounds. [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Link]

-

Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. 2011. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. 2017. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

U.S. Environmental Protection Agency. Methods for the Determination of Organic Compounds in Drinking Water: Supplement 2. [Link]

-

Britannica. Isotope dilution | Mass spectrometry, Trace elements, Quantification. [Link]

-

PubChem. 4-Fluorobenzoic Acid. [Link]

-

Wikipedia. Isotope dilution. [Link]

-

Journal of Analytical Atomic Spectrometry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. 2024. [Link]

-

Agilent Technologies. US EPA Method 524.2: Measurement of Purgeable Organic Compounds in Drinking Water. 2023. [Link]

-

U.S. Environmental Protection Agency. Method 524.3 Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Solid-Phase Extraction. 2023. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. 2020. [Link]

-

PubMed. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

Scribd. FDA Guidelines for Analytical Method Validation. [Link]

-

PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2026. [Link]

-

U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

SciSpace. Solid-phase extraction for the screening of acidic, neutral and basic drugs in plasma using a single-column procedure on bond elut certify (1990). [Link]

-

PubMed. Solving Liquid Chromatography Mass Spectrometry Coelution Problems in the Analysis of Environmental Samples by Multivariate Curve Resolution. 2005. [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Wikipedia. Solid-phase extraction. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

-

Chromatography Forum. how to develop a lc-ms/ms method for acidic compounds plasma. 2007. [Link]

-

Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. 2023. [Link]

-

Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

-

ResearchGate. Fast LC/MS in the analysis of small molecules. [Link]

-

ACS Publications. The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). [Link]

-

Agilent Technologies. Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. 2016. [Link]

-

PrepChem.com. Preparation of 4-fluorobenzoic acid. [Link]

-

CDN Isotopes. 4-Fluorobenzoic-d4 Acid. [Link]

-

ACS Publications. Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. [Link]

-

ResearchGate. Chromatographic Co-elution Chromatography. [Link]

-

YouTube. Liquid-Liquid Extraction. 2022. [Link]

-

Romer Labs. 13C Isotope Labeled. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. osti.gov [osti.gov]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. innospk.com [innospk.com]

- 7. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 8. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]

- 9. romerlabs.com [romerlabs.com]

- 10. agilent.com [agilent.com]

- 11. youtube.com [youtube.com]

- 12. fda.gov [fda.gov]

A Senior Application Scientist's Guide to Robust Biomarker Cross-Validation with 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

In the landscape of drug development and clinical research, the cross-validation of biomarkers is a critical process that underpins the reliability and reproducibility of scientific findings. This guide provides an in-depth technical comparison of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based biomarker quantification. We will explore the scientific rationale for its use, compare its performance with alternative standards, and provide actionable experimental protocols for its implementation.

The Imperative of Rigorous Biomarker Validation

Biomarkers are integral to modern medicine, serving as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. The journey from a candidate biomarker to a validated clinical tool is arduous and demands exacting analytical validation to ensure that the data generated is accurate, precise, and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the integrity of data submitted for regulatory review. A cornerstone of a robust bioanalytical method is the use of an appropriate internal standard to account for variability inherent in the analytical process.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, SIL-ISs are the universally recommended choice. A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for matrix effects, variations in recovery, and instrument response fluctuations.

The Challenge of Matrix Effects

Biological matrices such as plasma, serum, and urine are complex mixtures of endogenous and exogenous compounds. Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, is a significant source of variability and can lead to inaccurate quantification if not properly addressed. A well-chosen SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, allowing for accurate correction.

Introducing 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4: A Superior Internal Standard

4-Fluorobenzoic acid is a synthetic carboxylic acid derivative. The isotopically labeled version, 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4, is a powerful tool for biomarker cross-validation. Its structure incorporates both a ¹³C label on the carboxylic acid carbon and deuterium atoms on the aromatic ring. This dual-labeling strategy offers distinct advantages over singly labeled or structural analog internal standards.

Caption: Chemical structures of 4-Fluorobenzoic acid and its stable isotope-labeled counterpart.

Performance Comparison: The Advantage of Combined ¹³C and Deuterium Labeling

The choice of internal standard significantly impacts assay performance. While deuterated standards are widely used, they can sometimes exhibit a chromatographic shift relative to the unlabeled analyte, known as the "isotope effect". This can lead to differential matrix effects and compromise quantification accuracy. ¹³C-labeled standards are generally considered superior as they do not typically exhibit this chromatographic shift and are isotopically stable.

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 combines the benefits of both types of labeling, providing a significant mass shift from the unlabeled analyte while minimizing the potential for chromatographic separation from the analyte.

Table 1: Illustrative Performance Comparison of Internal Standards for a Hypothetical Small Molecule Biomarker

| Performance Parameter | 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 (SIL-IS) | 4-Fluorobenzoic acid-d4 (Deuterated IS) | Structural Analog IS (e.g., 4-Chlorobenzoic acid) |

| Co-elution with Analyte | Excellent (minimal to no chromatographic shift) | Good (potential for slight retention time shift) | Poor to Fair (different chemical structure leads to different retention) |

| Matrix Effect Compensation | Excellent | Good to Fair (can be compromised by chromatographic shift) | Poor (experiences different matrix effects) |